molecular formula C15H13NO2S B14500721 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide CAS No. 65010-71-1

2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide

Cat. No.: B14500721
CAS No.: 65010-71-1
M. Wt: 271.3 g/mol
InChI Key: GEBNZMUINFYFQB-UHFFFAOYSA-N
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Description

2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide is an organic compound that features a dibenzofuran moiety linked to a propanamide group via a sulfanyl linkage. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide typically involves the reaction of dibenzofuran derivatives with appropriate sulfanyl and propanamide precursors. One common method involves the lithiation of dibenzofuran followed by reaction with a suitable electrophile to introduce the sulfanyl group . The resulting intermediate can then be reacted with a propanamide derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted dibenzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the sulfanyl and propanamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, which lacks the sulfanyl and propanamide groups.

    Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

    Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.

Uniqueness

2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide is unique due to the presence of both the sulfanyl and propanamide groups, which confer distinct chemical and biological properties. These functional groups enable a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

CAS No.

65010-71-1

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-dibenzofuran-4-ylsulfanylpropanamide

InChI

InChI=1S/C15H13NO2S/c1-9(15(16)17)19-13-8-4-6-11-10-5-2-3-7-12(10)18-14(11)13/h2-9H,1H3,(H2,16,17)

InChI Key

GEBNZMUINFYFQB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)SC1=CC=CC2=C1OC3=CC=CC=C23

Origin of Product

United States

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